
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve:
Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the benzylethylamino group: This step may involve nucleophilic substitution reactions where a benzylethylamine is introduced to the indolinone core.
Addition of the dimethylaminopropyl group: This can be done through alkylation reactions using dimethylaminopropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can speed up the reaction and improve yield.
Control of reaction temperature and pressure: These parameters are crucial for ensuring the reaction proceeds efficiently.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.
Ion channels: The compound may modulate the activity of ion channels, affecting cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- 1-(Benzylethylamino)-3-(3-(methylamino)propyl)-3-phenyl-2-indolinone hydrochloride
Uniqueness
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
33456-27-8 |
|---|---|
Fórmula molecular |
C28H34ClN3O |
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
3-[1-[benzyl(ethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H |
Clave InChI |
CBZTWGIUSIBDHB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCC[NH+](C)C)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




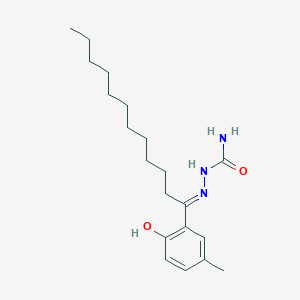

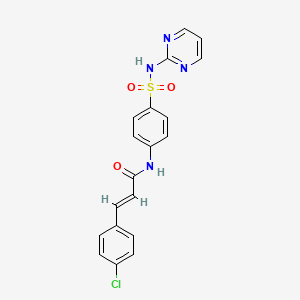
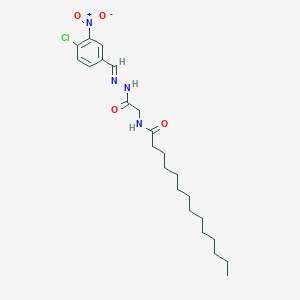
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)

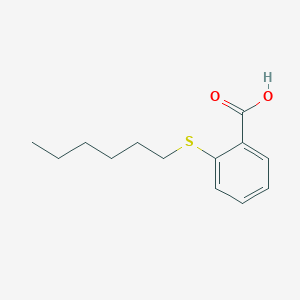


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
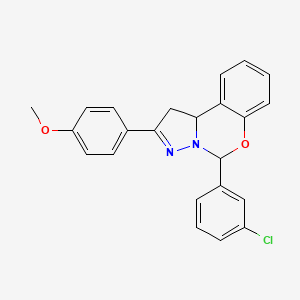
![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
